5-Bromo-3-phenyl-1H-indole-2-carbonitrile

Medicinal Chemistry Drug Design Lipophilicity Optimization

5-Bromo-3-phenyl-1H-indole-2-carbonitrile (CAS 62039-71-8) is a trisubstituted bromoindole scaffold featuring a 2‑cyano (C≡N) electron‑withdrawing group and a 3‑phenyl ring, yielding a molecular formula of C₁₅H₉BrN₂ (MW 297.15 g·mol⁻¹). Its topological polar surface area (tPSA) of 39.58 Ų and calculated LogP of 4.47 distinguish it from the 5‑H, 5‑Cl, and 5‑NO₂ analogues within the 3‑phenyl‑indole‑2‑carbonitrile series , placing it at a unique lipophilicity‑polarity junction relevant for permeability and target‑binding optimization.

Molecular Formula C15H9BrN2
Molecular Weight 297.15 g/mol
CAS No. 62039-71-8
Cat. No. B11835620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-phenyl-1H-indole-2-carbonitrile
CAS62039-71-8
Molecular FormulaC15H9BrN2
Molecular Weight297.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C#N
InChIInChI=1S/C15H9BrN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H
InChIKeyJCWKJDGGBPKHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile of 5-Bromo-3-phenyl-1H-indole-2-carbonitrile (CAS 62039-71-8)


5-Bromo-3-phenyl-1H-indole-2-carbonitrile (CAS 62039-71-8) is a trisubstituted bromoindole scaffold featuring a 2‑cyano (C≡N) electron‑withdrawing group and a 3‑phenyl ring, yielding a molecular formula of C₁₅H₉BrN₂ (MW 297.15 g·mol⁻¹) . Its topological polar surface area (tPSA) of 39.58 Ų and calculated LogP of 4.47 distinguish it from the 5‑H, 5‑Cl, and 5‑NO₂ analogues within the 3‑phenyl‑indole‑2‑carbonitrile series , placing it at a unique lipophilicity‑polarity junction relevant for permeability and target‑binding optimization.

Why 5-Bromo-3-phenyl-1H-indole-2-carbonitrile Cannot Be Replaced by Generics


Indole‑2‑carbonitriles with variations at the 5‑position (‑H, ‑Cl, ‑NO₂, ‑Br) display order‑of‑magnitude shifts in IDO1/TDO inhibitory potency, platelet‑aggregation inhibition, and cross‑coupling reactivity [1][2][3]. The 5‑bromo substituent simultaneously provides a heavy‑atom handle for X‑ray crystallographic phasing, a versatile exit vector for Pd‑catalyzed diversification (Suzuki, Sonogashira, Buchwald–Hartwig), and electronically tunes the indole π‑system differently than ‑Cl or ‑NO₂ [2][3]. Simply interchanging with 5‑chloro, 5‑nitro, or 5‑H congeners risks losing on‑target potency, altering metabolic stability, or failing in downstream synthetic elaboration.

Quantitative Differentiation Evidence for 5-Bromo-3-phenyl-1H-indole-2-carbonitrile


LogP and Polarity Tuning vs 5-Chloro and 5-Nitro Analogues

The calculated LogP of 5‑bromo‑3‑phenyl‑1H‑indole‑2‑carbonitrile is 4.47, approximately 0.3–0.9 LogP units higher than the 5‑chloro (LogP ≈ 4.2) and 5‑nitro (LogP ≈ 3.6) analogues, while tPSA remains constant at ~39.6 Ų across the series . This lipophilicity increase without polar surface area expansion directly enhances membrane permeability predictions while retaining comparable aqueous solubility characteristics.

Medicinal Chemistry Drug Design Lipophilicity Optimization

Patent‑Documented Utility as a Benzodiazepine Intermediate

US Patent 4,156,016 explicitly claims 5‑bromo‑3‑phenyl‑1H‑indole‑2‑carbonitrile as a synthetic intermediate for the preparation of 1,4‑benzodiazepines, a pharmacophore class encompassing anxiolytics, sedatives, and muscle relaxants [1]. The patent further reports that certain indole‑2‑carbonitriles in the series possess blood‑platelet aggregation inhibitory properties, establishing a direct structure‑activity link that is not replicated by the 5‑chloro or 5‑nitro congeners within the same patent disclosure.

Organic Synthesis Medicinal Chemistry 1,4-Benzodiazepine Production

Inferred IDO1 Inhibitory Potency Gain vs Unsubstituted Scaffold

The unsubstituted 3‑phenyl‑1H‑indole‑2‑carbonitrile scaffold exhibits an IC₅₀ of 1,240 nM against recombinant human IDO1 [1]. In closely related indole‑2‑carbonitrile series, the introduction of a 5‑bromo substituent has been demonstrated to shift IDO1 IC₅₀ values into sub‑micromolar or low‑micromolar ranges (e.g., 5‑bromo‑indole‑2‑carbonitrile derivatives achieving IC₅₀ ≈ 100–640 nM against IDO1/TDO in cellular and biochemical assays) [2]. This 2‑ to 12‑fold potency gain attributable to the 5‑bromo substitution distinguishes the target compound from the unsubstituted 5‑H parent.

Cancer Immunotherapy IDO1 Inhibition Structure-Activity Relationship

Nitrile Position Isomerism: 2‑Carbonitrile vs 3‑Carbonitrile Scaffold Differentiation

The 2‑carbonitrile isomer (5‑bromo‑3‑phenyl‑1H‑indole‑2‑carbonitrile; CAS 62039-71-8) and its 3‑carbonitrile positional isomer (5‑bromo‑2‑phenyl‑1H‑indole‑3‑carbonitrile; CAS 1082388-87-1) share identical molecular formula (C₁₅H₉BrN₂) and mass but exhibit distinct biological profiles. BindingDB records show that certain indole‑3‑carbonitriles display TDO IC₅₀ values of ~40–167 nM, while the corresponding 2‑carbonitrile regioisomers show IDO1‑selective inhibition profiles [1]. The distinct π‑electron distribution of the 2‑cyano substituent alters hydrogen‑bonding interactions in the IDO1 heme pocket compared to the 3‑cyano arrangement.

Structural Biology Kinase Inhibition Isomer Selectivity

Cross‑Coupling Reactivity Advantage of 5‑Bromo over 5‑Chloro

The C–Br bond dissociation energy (BDE) is approximately 15–20 kJ·mol⁻¹ lower than the corresponding C–Cl bond, conferring superior oxidative addition kinetics for Pd⁰ catalysts [1]. In the indole‑2‑carbonitrile series, the 5‑bromo derivative enables Sonogashira, Suzuki–Miyaura, Stille, and Heck cross‑couplings under milder conditions (lower catalyst loading, shorter reaction times, lower temperatures) compared to the 5‑chloro analogue [2]. The 3‑iodo‑indole‑2‑carbonitrile precursors are more reactive but less stable on storage and prone to dehalogenation side reactions, making the 5‑bromo variant the optimal balance of reactivity and bench‑stability for parallel library synthesis.

Synthetic Methodology Palladium Catalysis C–C Bond Formation

High-Impact Application Scenarios for 5-Bromo-3-phenyl-1H-indole-2-carbonitrile


IDO1/TDO Inhibitor Lead Optimization Programs

Given the class‑level inference that 5‑bromination enhances IDO1 inhibitory potency by 2‑ to 12‑fold relative to the unsubstituted scaffold [1], this compound serves as a privileged starting point for medicinal chemistry campaigns targeting the tryptophan‑catabolizing enzymes IDO1 and TDO in immuno‑oncology. Its balanced LogP of 4.47 and tPSA of 39.6 Ų position it within favorable oral‑bioavailability chemical space, while the bromine atom provides a synthetic handle for rapid structure‑activity relationship (SAR) exploration via Pd‑catalyzed diversification.

1,4-Benzodiazepine Intermediate and Platelet Aggregation Inhibitor Development

US Patent 4,156,016 explicitly identifies 5‑bromo‑3‑phenyl‑1H‑indole‑2‑carbonitrile as an intermediate for 1,4‑benzodiazepine synthesis and as a scaffold for platelet‑aggregation inhibitors [2]. Research groups pursuing benzodiazepine‑based anxiolytics, sedatives, or antithrombotic agents can leverage this patent‑validated synthetic entry point, reducing the time from building‑block procurement to final compound evaluation.

Parallel Library Synthesis via Palladium‑Catalyzed Cross‑Coupling

The 5‑bromo substituent offers an optimal balance of oxidative‑addition reactivity and storage stability for high‑throughput Pd⁰‑catalyzed derivatization (Suzuki, Sonogashira, Buchwald‑Hartwig) [3]. Unlike the less reactive 5‑chloro analogue or the labile 5‑iodo congener, the 5‑bromo derivative enables reproducible parallel synthesis of diverse compound libraries for phenotypic screening or target‑based drug discovery with lower catalyst loadings and milder conditions.

Structural Biology and Crystallographic Fragment Screening

The bromine atom at the 5‑position provides an anomalous scattering signal suitable for X‑ray crystallographic phasing (SAD/MAD experiments) [4]. When soaked into protein crystals of IDO1, TDO, or kinases, this compound can serve as both a fragment‑sized ligand and a phasing marker, enabling rapid structure‑based drug design without requiring additional heavy‑atom derivatization. This dual functionality reduces the number of compounds needed for co‑crystallography workflows.

Quote Request

Request a Quote for 5-Bromo-3-phenyl-1H-indole-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.